molecular formula C9H8N2 B075869 4-Methylcinnoline CAS No. 14722-38-4

4-Methylcinnoline

Cat. No.: B075869
CAS No.: 14722-38-4
M. Wt: 144.17 g/mol
InChI Key: KREYIEXCOLYLAV-UHFFFAOYSA-N
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Description

4-Methylcinnoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₈N₂. It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system. The presence of a methyl group at the fourth position of the cinnoline ring distinguishes this compound from other cinnoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcinnoline can be synthesized through various methods. One common approach involves the cyclization of o-aminophenylpropionic acid derivatives. The process typically includes diazotization followed by cyclization to form the cinnoline ring . Another method involves the use of arylhydrazones and arylhydrazines as precursors, which undergo reductive cyclization to yield the desired cinnoline derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and selectivity. For example, the Rh-catalyzed oxidation-neutral cyclization reaction between azo and diazo compounds has been reported to produce various substituted cinnoline derivatives, including this compound .

Properties

IUPAC Name

4-methylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-6-10-11-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREYIEXCOLYLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065811
Record name Cinnoline, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14722-38-4
Record name 4-Methylcinnoline
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Record name 4-Methylcinnoline
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Record name 4-Methylcinnoline
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Record name Cinnoline, 4-methyl-
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Record name Cinnoline, 4-methyl-
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Record name 4-methylcinnoline
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Record name 4-METHYLCINNOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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